molecular formula C11H20O4 B1205795 Virginiamycin butanolide C CAS No. 109075-62-9

Virginiamycin butanolide C

Cat. No.: B1205795
CAS No.: 109075-62-9
M. Wt: 216.27 g/mol
InChI Key: ONFPUQOPHZOEKF-UHFFFAOYSA-N
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Description

Virginiamycin butanolide C is a γ-butyrolactone compound that acts as an inducer of virginiamycin production in the bacterium Streptomyces virginiae. It is one of the three closely related compounds, along with virginiae butanolides A and B, that play a crucial role in the regulation of antibiotic production in this microorganism .

Mechanism of Action

Target of Action

Virginiamycin Butanolide C, also known as 3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one or 2(3H)-Furanone, dihydro-3-(1-hydroxyhexyl)-4-(hydroxymethyl)-, is a key inducer of virginiamycin production in Streptomyces virginiae . The primary target of this compound is a specific binding protein within S. virginiae . This protein plays a crucial role in the induction of virginiamycin production .

Mode of Action

The compound interacts with its target by binding to the specific protein within S. virginiae . This binding triggers the production of virginiamycin, a cyclic polypeptide antibiotic complex . The interaction results in changes at the molecular level, leading to the synthesis of virginiamycin .

Biochemical Pathways

It is known that the compound plays a significant role in the induction of virginiamycin production . Virginiamycin is a streptogramin antibiotic, which is used to treat infections with gram-positive organisms and as a growth promoter in livestock .

Pharmacokinetics

Given its role as an inducer of antibiotic production inS. virginiae, it can be inferred that the compound has a significant impact on the bioavailability of virginiamycin .

Result of Action

The primary result of this compound’s action is the induction of virginiamycin production in S. virginiae . This leads to the synthesis of virginiamycin, which has potent antibiotic properties .

Action Environment

The action of this compound is influenced by the environmental conditions within S. virginiae. The compound’s effectiveness in inducing virginiamycin production can vary depending on factors such as the presence of other compounds and the overall health of the S. virginiae organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of racemic virginiae butanolide C involves the preparation of various analogues to study their effectiveness in inducing virginiamycin production.

Industrial Production Methods: Industrial production of virginiae butanolide C involves the cultivation of Streptomyces virginiae in a suitable medium, followed by the extraction and purification of the compound from the culture broth. The process includes seed-culture preparation, fermentation, and extraction using solvents like ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Virginiamycin butanolide C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships .

Common Reagents and Conditions: Common reagents used in the reactions of virginiae butanolide C include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired modifications .

Major Products Formed: The major products formed from the reactions of virginiae butanolide C include various analogues with different side chains and functional groups. These analogues are studied for their effectiveness in inducing virginiamycin production .

Scientific Research Applications

Virginiamycin butanolide C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to study the regulation of antibiotic production in Streptomyces virginiae. The compound’s ability to induce virginiamycin production makes it valuable for understanding the mechanisms of antibiotic biosynthesis and for developing new antibiotics .

Properties

IUPAC Name

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFPUQOPHZOEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910983
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109075-62-9
Record name Virginiamycin butanolide C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109075629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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